molecular formula C15H12F3NO4S B2871160 N-(1,3-benzodioxol-5-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide CAS No. 690956-42-4

N-(1,3-benzodioxol-5-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide

Cat. No. B2871160
CAS RN: 690956-42-4
M. Wt: 359.32
InChI Key: MJSVRCSFAVEJIJ-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide, also known as BDB-TFM, is a chemical compound that has gained increasing attention in scientific research due to its potential therapeutic properties. BDB-TFM is a sulfonamide compound that is structurally similar to other known drugs, such as sulfonamide antibiotics.

Scientific Research Applications

Organic Chemistry: C–H Functionalization

N-(1,3-benzodioxol-5-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide: is utilized in organic chemistry for the C–H functionalization of 2H-indazoles . This process is crucial for increasing the complexity and diversity of 2H-indazole derivatives, which are significant nitrogen-containing heterocyclic compounds. They are widely present in bioactive natural products and drug molecules.

Medicinal Chemistry: Drug Synthesis

In medicinal chemistry, this compound plays a role in the synthesis of 1H-indazoles through Rh(iii)-catalyzed, hydrazine-directed C–H functionalization with 1-alkynylcyclobutanols . This method provides a new pathway to prepare diverse 1H-indazoles under mild reaction conditions, which are important for pharmaceutical applications.

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3NO4S/c16-15(17,18)11-2-1-3-12(7-11)24(20,21)19-8-10-4-5-13-14(6-10)23-9-22-13/h1-7,19H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJSVRCSFAVEJIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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